molecular formula C15H15N B1596616 7-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 24464-41-3

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1596616
CAS No.: 24464-41-3
M. Wt: 209.29 g/mol
InChI Key: UQIVTFOULAOFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 24464-41-3) is an important synthetic intermediate with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . This tetrahydroisoquinoline derivative serves as a versatile scaffold in medicinal chemistry and organic synthesis, particularly for the construction of more complex nitrogen-containing heterocyclic compounds. The compound is supplied as a solid and is characterized by a logP of 3.33, indicating favorable lipophilicity for drug discovery applications . Researchers utilize this building block in the exploration of novel pharmacologically active compounds, taking advantage of its privileged structure found in numerous biologically active molecules. As a key synthetic precursor, it enables structural diversification through reactions at the amine group or the aromatic rings. Standard packaging includes palletized containers from 5-gallon pails to bulk quantities, with custom synthesis available in various purities including 99%, 99.9%, and higher grades to meet specific research requirements . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures for combustible solids should be followed, in accordance with the provided safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVTFOULAOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274946
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24464-41-3
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 7 Phenyl 1,2,3,4 Tetrahydroisoquinoline Analogs

Impact of Phenyl Group Position and Substituents on Biological Activity

The biological profile of phenyl-tetrahydroisoquinoline derivatives is highly dependent on the location of the phenyl ring and the nature of any substituents on either the phenyl ring or the THIQ core.

The position of the phenyl substituent on the tetrahydroisoquinoline ring system is a critical determinant of biological activity, directing the compound's interaction with different biological targets. While direct comparative studies across all isomers for a single target are rare, distinct activity profiles have emerged for various positional isomers.

For instance, 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been identified as potential tubulin polymerization inhibitors, a key mechanism for anticancer agents. In contrast, research into monoamine transporter inhibitors has led to the development of compounds with substitutions at the 7-position of the THIQ core, yielding potent agents with high occupancy at serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.

Studies on P-glycoprotein (P-gp) modulators, which are important for overcoming multidrug resistance in cancer, have often focused on derivatives with complex substitutions at the N-2 position. Meanwhile, research into inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme that synthesizes epinephrine (B1671497), has shown that substitution at the C-3 position can enhance inhibitory activity compared to the unsubstituted THIQ parent molecule.

Table 1: Biological Activity Profiles of Phenyl-Tetrahydroisoquinoline Positional Isomers

Phenyl Position Primary Biological Target(s) Investigated Example Activity
1-Phenyl Tubulin, Anti-HIV Potent tubulin polymerization inhibitors; activity against HIV.
N-2-Phenyl P-glycoprotein (P-gp), Sigma Receptors Modulation of P-gp activity to reverse multidrug resistance.
3-Phenyl Phenylethanolamine N-methyltransferase (PNMT) Enhanced PNMT inhibition with C-3 substitution.

| 7-Phenyl | Monoamine Transporters (SERT, DAT, NET), Orexin (B13118510) Receptors | Potent inhibition of monoamine reuptake; antagonism of orexin receptors. |

This table provides an illustrative overview based on targets emphasized in various research studies.

Substitutions on both the appended phenyl ring and the central THIQ nucleus provide a powerful tool for fine-tuning biological activity.

Phenyl Ring Substituents: The electronic nature and position of substituents on the phenyl ring significantly modulate potency.

For P-gp modulation: Studies have shown that for certain series, electron-donating groups (EDGs) are preferred at the para-position of the phenyl ring, while electron-withdrawing groups (EWGs) are favored at the meta-position.

For KRas inhibition: In the context of anti-cancer activity, specific halogen substitutions have proven effective. Tetrahydroisoquinolines bearing a chloro group at the 4-position of the phenyl ring exhibited significant inhibition of KRas, a key protein in many cancers. Another analog with a trifluoromethyl group, also at the 4-position, showed similar potent inhibitory activity.

For antiproliferative activity: In a series of steroidomimetic THIQs designed as microtubule disruptors, 2'- and 3'-methoxybenzyl derivatives were found to be the most active, whereas the unsubstituted benzyl (B1604629) and 4'-methoxybenzyl analogs were inactive.

Tetrahydroisoquinoline Core Substituents: Modifications to the THIQ core itself are equally crucial.

C-3 Position: Introducing a methyl group at the C-3 position of certain THIQ analogs resulted in a significant enhancement of inhibitory potency against phenylethanolamine N-methyltransferase (PNMT). However, extending this to an ethyl group led to diminished potency, suggesting a spatially constrained binding pocket. A hydroxymethyl group at C-3 also conferred good activity, possibly through hydrogen bonding with the enzyme's active site.

C-6 and C-7 Positions: The substitution pattern at the 6- and 7-positions is vital for several targets. 6,7-Dimethoxy substitution is a common feature in many potent P-gp inhibitors. For antagonists of the orexin 1 receptor, a target for sleep disorders, the nature of substituents at the 6- and 7-positions is of key importance for selectivity and potency. Furthermore, attaching a sulfamoyl group to the 6-hydroxy position has been shown to be a critical modification for conferring antiproliferative activity in certain THIQ-based steroidomimetics.

Table 2: Summary of Key Substituent Effects on Biological Activity

Location of Substitution Substituent Type/Position Observed Effect Target Class Example
Phenyl Ring Electron-Donating Group (para-position) Increased Potency P-glycoprotein
Phenyl Ring Electron-Withdrawing Group (meta-position) Increased Potency P-glycoprotein
Phenyl Ring 4-Chloro or 4-Trifluoromethyl Significant Inhibition KRas
Phenyl Ring (N-Benzyl) 2'- or 3'-Methoxy Increased Antiproliferative Activity Microtubules
THIQ Core (C-3) Methyl Enhanced Potency PNMT
THIQ Core (C-6/C-7) 6,7-Dimethoxy Potent Inhibition P-glycoprotein

Quantitative Structure-Activity Relationship (QSAR) Analysis of 7-Substituted Tetrahydroisoquinolines

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For tetrahydroisoquinoline derivatives, QSAR models have been developed to predict activity and guide the design of new, more potent analogs.

One such study on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents utilized electronic descriptors (atomic net charge, dipole moment), polarizability, and lipophilicity (log P) to build a predictive model. The resulting best QSAR equation was:

pEC₅₀ = -23.019 - 10.867(qC3) - 162.911(qC4) - 107.057(qC6) + 53.621(qC8) - 0.047(µ) + 0.158(α) + 0.175(log P)

Stereochemistry and Chiral Effects on Biological Interactions

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological targets like enzymes and receptors are themselves chiral. The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold can possess chiral centers, most commonly at a substituted C-1 or C-3 position, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The specific three-dimensional arrangement of atoms can have a profound impact on biological activity.

A striking example of this is seen in THIQ-based microtubule disruptors. A comparison between analogs with and without a methyl group at the C-3 position revealed a dramatic difference in antiproliferative activity. The introduction of a C-3 methyl group, which biases the conformation of the molecule, led to a 10-fold increase in potency in a 3'-methoxybenzyl substituted analog.

Table 3: Impact of C-3 Stereocenter on Antiproliferative Activity

Compound C-3 Substitution N-2 Substituent GI₅₀ (DU-145 Cells)
6c H 3'-methoxybenzyl 2.1 µM

| 9c | Methyl | 3'-methoxybenzyl | 220 nM |

Data from a study on steroidomimetic THIQs showing the significant potency increase upon introduction of a C-3 methyl group.

This demonstrates that even a small modification that alters the molecule's shape can drastically improve its fit within a biological target, leading to enhanced activity. The synthesis of chirally pure compounds is therefore a critical goal in the development of THIQ-based therapeutic agents.

Rational Design Principles for Modulating Selectivity and Potency

Rational drug design leverages the understanding gained from SAR and QSAR studies to create new molecules with improved properties. For 7-phenyl-tetrahydroisoquinoline analogs, several key principles have emerged:

Bioisosteric Replacement and Flexibility: In the design of P-gp modulators, replacing certain chemical groups with bioisosteres (groups with similar physical or chemical properties) and adjusting the flexibility of linker chains have been successful strategies to enhance potency and selectivity.

Structure-Based Design: The availability of high-resolution crystal structures of target proteins, such as the dopamine D3 receptor, provides an atomic-level blueprint for drug design. This allows chemists to move beyond traditional SAR and design ligands that are predicted to have optimal interactions with specific amino acid residues in the target's binding pocket, thereby improving both affinity and selectivity.

Multi-Targeted Approaches: Instead of designing a drug for a single target, a rational approach can be used to create focused multi-targeted kinase inhibitors. By understanding the SAR for different oncogenic kinases, a single 7-azaindole (B17877) scaffold was optimized

Mechanistic Investigations of 7 Phenyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Elucidation of Molecular Targets and Binding Mechanisms

The 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and its analogs represent a versatile class of compounds with a wide range of biological activities. Their efficacy stems from their ability to interact with various molecular targets, primarily enzymes, through specific binding mechanisms. The structural rigidity of the bicyclic THIQ nucleus, combined with the diverse physicochemical properties of substituents at various positions, allows for precise tuning of target affinity and selectivity.

Mechanistic studies, including structure-activity relationship (SAR) analyses and molecular modeling, have revealed that the THIQ core can serve as a structural mimic for endogenous ligands or fit into specific pockets within an enzyme's active site. For instance, in enzymes like phenylethanolamine N-methyltransferase, the THIQ nucleus occupies the substrate-binding pocket, with substituents forming key interactions with nearby amino acid residues. nih.govanl.gov Similarly, for enzymes such as 17β-hydroxysteroid dehydrogenase 1, the N-phenyl-THIQ template can act as a nonsteroidal mimic of the enzyme's natural steroid substrates. nih.govresearchgate.net The binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, facilitated by the aromatic rings and functional groups attached to the core structure. nih.gov

Enzyme Inhibition and Modulation

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862). nih.govwikipedia.org The tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold for a majority of potent PNMT inhibitors. nih.gov These inhibitors function by competing with the enzyme's substrate, norepinephrine, and its cofactor, S-adenosyl-L-methionine (SAM), effectively blocking epinephrine production. anl.gov

The binding mechanism has been elucidated through structural and SAR studies. The THIQ moiety fits into the substrate binding pocket. X-ray crystallography has shown that substituents on the THIQ ring can form critical interactions with the enzyme; for example, the sulfonamide oxygens of some inhibitors interact with the Lys57 residue in the active site. nih.gov This finding led to the development of affinity labels, such as 7-isothiocyanatotetrahydroisoquinoline, designed to covalently bind to this lysine (B10760008) residue. nih.gov

SAR studies have refined the inhibitor design. While many PNMT inhibitors also show affinity for α2-adrenoceptors, specific substitutions can enhance selectivity. nih.gov Adding bulky substituents to the sulfonamide nitrogen at the 7-position is generally disfavored at the PNMT active site, reducing potency. researchgate.net However, incorporating alkyl chains that contain an electron-dense atom, like fluorine, at this position leads to highly potent and selective inhibitors, some with activity in the nanomolar range. anl.govresearchgate.net

Interactive Table: PNMT Inhibition by Tetrahydroisoquinoline Analogs

CompoundTarget EnzymeInhibitory ActivitySelectivity
(+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinolinePNMTPotent inhibitorHighly selective over α2-adrenoceptor
(+/-)-3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines (e.g., 17 and 18)PNMTNanomolar range potency (most potent reported to date)High selectivity (>500-fold over α2-adrenoceptor) researchgate.net
7-IsothiocyanatotetrahydroisoquinolinePNMTActs as an affinity label by reacting with Lys57 nih.govDesigned for greater specificity nih.gov

DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a key target for antibacterial agents. bohrium.com Specific derivatives of 7-substituted-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of this enzyme. bohrium.comresearchgate.net Research has led to the synthesis of complex hybrid molecules where the THIQ scaffold is linked to other pharmacologically active moieties like pyrazole (B372694) and oxazole. bohrium.com

A series of 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant inhibitory activity against DNA gyrase from both Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. bohrium.com The structure-activity relationship for these compounds indicates that the specific substitutions on the various phenyl rings and the 7-position of the THIQ nucleus are critical for potent inhibition. bohrium.comresearchgate.net

Interactive Table: DNA Gyrase Inhibition by Tetrahydroisoquinoline Analogs

CompoundTarget EnzymeIC50 (µg/mL)
2-(1-(2-(phenyl)-5-methyloxazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (9q)S. aureus DNA Gyrase0.125 bohrium.com
2-(1-(2-(phenyl)-5-methyloxazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (9q)B. subtilis DNA Gyrase0.25 bohrium.com
2-(1-(2-(2-chlorophenyl)-5-methyloxazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (10q)S. aureus DNA Gyrase0.25 bohrium.com
2-(1-(2-(2-chlorophenyl)-5-methyloxazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (10q)B. subtilis DNA Gyrase0.125 bohrium.com

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the less active estrogen, estrone, into the highly potent estradiol. nih.govresearchgate.net This makes it a therapeutic target for estrogen-dependent diseases. The N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been explored as a nonsteroidal mimic of the enzyme's natural substrates. nih.gov

Structure-activity relationship studies have shown that specific substitutions are crucial for inhibitory activity. The most favorable derivatives possess a 6-hydroxy group on the THIQ ring, a lipophilic substitution at the 1- or 4-position, and an N-4'-chlorophenyl group. nih.gov One racemic compound incorporating these features demonstrated an IC50 value of approximately 350 nM. nih.gov Molecular docking simulations of similar nonsteroidal inhibitors suggest a binding mode where a phenolic hydroxy group forms a hydrogen bond with the carboxylate of residue E282, while aromatic portions of the inhibitor engage in π-π stacking interactions with the side chains of Y155 and F192. nih.gov

Interactive Table: 17β-HSD1 Inhibition by a Tetrahydroisoquinoline Analog

Compound ClassTarget EnzymeIC50Key Structural Features for Activity
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives17β-HSD1~350 nM nih.gov6-Hydroxy group, lipophilic substitution at C1/C4, and N-4'-chlorophenyl substitution. nih.gov

The Na+, K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane in animal cells. While research into THIQ-based inhibitors is less extensive than for other enzymes, certain complex analogs have been identified as inhibitors.

One such analog, (S)-2-((S)-2-((S)-1-ETHOXY-1-OXO-4-PHENYLBUTAN-2-YLAMINO)PROPANOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINO, has been classified as a sodium-potassium pump inhibitor. researchgate.net This indicates that the THIQ scaffold can be adapted to interact with this ion-transporting enzyme. The precise mechanism of action for this class of THIQ derivatives is not fully detailed in the available literature, but it likely involves interference with one of the enzyme's conformational states (E1 or E2) or its ATP or ion binding sites.

The PAN (Polymerase Acidic protein N-terminal) endonuclease is an essential enzyme for influenza virus replication, making it a prime target for antiviral drugs. nih.gov The enzyme's active site contains two metal ions (typically magnesium or manganese), and effective inhibitors often work by chelating these ions. nih.gov

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been developed as potent PAN endonuclease inhibitors. bath.ac.uk Specifically, a series of 1,3-cis-2-substituted-1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown high potency. bath.ac.uk The dihydroxy substitutions on the THIQ core are critical, as they likely form the metal-binding pharmacophore necessary for inhibition. This mechanism is supported by structural studies of other heterocyclic inhibitors, such as 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, which show direct chelation to the two metal ions in the active site. nih.gov Structure-guided design has allowed for the optimization of these THIQ compounds to exploit surrounding pockets in the enzyme, leading to lead compounds with significant antiviral activity in both enzymatic and cell-based assays. bath.ac.uk

Interactive Table: Influenza PAN Endonuclease Inhibition by Tetrahydroisoquinoline Analogs

Compound Class/ExampleTarget EnzymeActivity MetricValue
1,3-cis-2-substituted-1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (Lead 13e)Influenza PAN EndonucleaseEC50 (enzymatic)0.28 µM bath.ac.uk
1,3-cis-2-substituted-1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (Lead 13e)H1N1 Influenza Virus (cells)IC50 (cellular)4.50 µM bath.ac.uk

Receptor Interaction and Modulation

The pharmacological profile of this compound and its derivatives is characterized by their ability to interact with and modulate a range of neurotransmitter and opioid receptors. These interactions are fundamental to their potential therapeutic applications.

The affinity of tetrahydroisoquinoline derivatives for α2-adrenoceptors is a significant area of investigation. Research into 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines has demonstrated that specific substitution patterns can finely tune the affinity for these receptors. For instance, while the parent compound 1,2,3,4-tetrahydroisoquinoline (THIQ) shows a high affinity for the α2-adrenoceptor (Ki = 0.35 μM), strategic substitutions can dramatically reduce this affinity, thereby increasing selectivity for other targets like phenylethanolamine N-methyltransferase (PNMT). nih.gov

A key finding is that a synergistic effect on selectivity is observed with 3,7-disubstitution. The compound 7-aminosulfonyl-3-hydroxymethyl-THIQ displayed a remarkably low affinity for the α2-adrenoceptor (Ki = 1400 μM), resulting in a 4100-fold selectivity for PNMT over the α2-adrenoceptor. nih.gov This highlights how modifications at the 7-position, such as the phenyl group in 7-phenyl-THIQ, can be crucial in determining the compound's interaction profile with α2-adrenoceptors.

Table 1: α2-Adrenoceptor Affinity and PNMT Inhibition of THIQ Analogs Use the interactive controls to explore the data.

Compound PNMT Ki (μM) α2-Adrenoceptor Ki (μM) Selectivity (α2 Ki/PNMT Ki)
1,2,3,4-tetrahydroisoquinoline (THIQ) 9.7 0.35 0.036
3-methyl-1,2,3,4-tetrahydroisoquinoline 2.1 0.76 0.36
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline 1.1 6.6 6.0
7-aminosulfonyl-3-hydroxymethyl-THIQ 0.34 1400 4100

Data sourced from reference nih.gov

Tetrahydroisoquinoline analogs have been extensively studied for their interaction with dopamine (B1211576) receptors, which are critical targets for neurological and psychiatric disorders. nih.gov The phenyl-substituted THIQ scaffold has proven to be a versatile template for developing ligands with high affinity and selectivity for various dopamine receptor subtypes.

Studies have identified novel 1,2,3,4-tetrahydroisoquinolines with high affinity for the dopamine D3 receptor. nih.gov For example, introducing a 7-CF3SO2O- substituent into the tetrahydroisoquinoline ring, combined with other modifications, yielded a compound with a pKi of 8.4 for the D3 receptor and 150-fold selectivity over the D2 receptor. nih.gov Further research on 6,7-disubstituted THIQ derivatives has identified compounds with very high affinity for the D3 receptor (Ki = 1.2 nM and 3.4 nM), which also lacked significant affinity for the σ2 receptor. nih.gov The design of 4-phenyl tetrahydroisoquinolines has led to the development of dual inhibitors of both dopamine and norepinephrine transporters. nih.gov

In the context of serotonin (B10506) receptors, modulation can influence the release of multiple neurotransmitters, including dopamine. nih.gov While direct modulation of serotonin receptors by 7-phenyl-THIQ is a developing area of research, the broader class of tetrahydroisoquinolines is known to interact with the serotonergic system. The 5-HT4 receptor, in particular, is a target of interest for brain disorders, and its activation can enhance cognitive performance. nih.gov The interplay between dopamine and serotonin receptor modulation by these compounds represents a complex but promising avenue for therapeutic development.

A significant finding in the study of THIQ derivatives is the discovery of potent and selective κ-opioid receptor (KOR) antagonists. nih.govnih.gov The KOR system is implicated in mood, addiction, and pain, making its antagonists therapeutically valuable. wikipedia.org

Simple (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamides have been identified as a novel class of KOR antagonists. nih.gov One such analog, which lacks a 4-hydroxyphenyl group, demonstrated pure antagonist activity with a Ke of 6.80 nM at the κ-opioid receptor, showing 21-fold and 441-fold selectivity over the μ and δ opioid receptors, respectively. nih.govnih.gov An even more potent analog, compound 2 from the study, exhibited a Ke of 0.14 nM at the KOR with remarkable selectivity (1730-fold over μ and 4570-fold over δ). nih.gov Structure-activity relationship (SAR) studies led to the development of compound 12 ((3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide), which had a Ke of 0.37 nM and was 645-fold selective for the κ receptor over the μ receptor. acs.org

Table 2: In Vitro Activity of THIQ-based κ-Opioid Receptor Antagonists Use the interactive controls to explore the data.

Compound κ-Opioid Receptor Ke (nM) Selectivity (vs. μ) Selectivity (vs. δ)
Compound 1 6.80 21-fold 441-fold
Compound 2 0.14 1730-fold 4570-fold
Compound 12 (4-Me-PDTic) 0.37 645-fold >8100-fold

Data sourced from references nih.govnih.govacs.org

Certain phenyl-tetrahydroisoquinoline derivatives function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.govnih.gov NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDAR and are used as anesthetics and are being investigated for neuroprotective properties. wikipedia.org

The binding of (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline ([3H]FR115427) to rat brain membranes has been characterized in detail. This compound binds to a single population of sites with an affinity (Kd) of 45.4 nM and a density (Bmax) of 9.12 pmol/mg protein. nih.gov The binding is potentiated by the NMDA receptor co-agonists L-glutamate and glycine. nih.gov This mode of action, blocking the ion channel from within, is characteristic of uncompetitive channel blockers like dizocilpine (B47880) (MK-801). nih.govnih.gov

Role of Iminium Intermediates in Biological Pathways

The formation of the tetrahydroisoquinoline ring system, both in biosynthesis and in laboratory synthesis, often proceeds through a key reactive species: an iminium intermediate. The Pictet-Spengler reaction is a classic and biologically relevant method for constructing the THIQ core. rsc.org

The generalized mechanism involves the initial condensation of a phenylethylamine derivative with an aldehyde or ketone to form a Schiff base. rsc.org This Schiff base is then protonated or activated by a Lewis acid to generate a highly electrophilic iminium cation. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon, leading to cyclization and the formation of the 1-substituted THIQ product. rsc.org This pathway is fundamental to the biosynthesis of many simple THIQ alkaloids in nature. nih.gov

Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape (conformation) of this compound and its analogs is a critical determinant of their binding affinity and selectivity for biological targets. Conformational analysis, using techniques like molecular mechanics calculations, X-ray crystallography, and NMR spectroscopy, provides insight into the low-energy shapes these molecules adopt. nih.govpsu.edu

For 1-phenyl-THIQ derivatives, studies have shown that the six-membered heterocyclic ring typically prefers a half-chair conformation, with the bulky phenyl substituent occupying a pseudo-equatorial position to minimize steric strain. nih.govpsu.edu The orientation of the phenyl ring relative to the isoquinoline (B145761) nucleus is defined by torsion angles, which have specific low-energy minima. nih.gov

Molecular docking studies further illuminate how these preferred conformations interact with the amino acid residues within the binding pockets of their target receptors. For instance, docking of THIQ-based ligands into the D3 dopamine receptor has revealed that rigidifying the linker between the THIQ core and another pharmacophoric group can induce a distinct binding mode. nih.gov In some cases, the phenyl ring of the linker was found to interact with a cysteine residue (Cys181) in the D3 receptor, contributing to the strong binding affinity. nih.gov Similarly, docking studies of THIQ analogs as HIV-1 reverse transcriptase inhibitors showed that the 6,7-dimethoxy THIQ moiety engages in hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. rsc.org This detailed structural understanding is essential for the rational design of new, more potent, and selective ligands based on the 7-phenyl-THIQ scaffold.

Preclinical Evaluation and Drug Development Potential

In Vitro Efficacy Assessment

The initial evaluation of the therapeutic potential of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline and its related analogs begins with in vitro efficacy testing. This involves assessing the compound's biological activity in a controlled laboratory setting, typically using cell cultures or isolated enzymes. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a component of many natural and synthetic products that exhibit significant biological activities. nih.gov

Derivatives of the THIQ scaffold have demonstrated a broad range of activities in various in vitro assays:

Anticancer Activity: Synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to possess antitumor effects. nih.gov In one study, THIQ derivatives bearing a chloro group or a trifluoromethyl group on the phenyl ring showed significant KRas inhibition against several colon cancer cell lines. nih.gov Another investigation into substituted 1,2,3,4-tetrahydroisoquinolines found that 1-benzoylamino-1,2,3,4-tetrahydroisoquinoline exhibited potent cytotoxicity against Ishikawa, MCF-7, and MDA-MB-231 breast cancer cell lines. consensus.app

Antimalarial and Antischistosomal Activity: Novel 1-aryl-6-hydroxy-THIQ analogs have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, with several compounds showing moderate to potent activity, some comparable to the standard drug chloroquine. rsc.org Further studies on praziquantel (B144689) (PZQ) derivatives incorporating the THIQ scaffold revealed potent antischistosomal activity against Schistosoma japonicum in vitro, with one compound being equipotent to PZQ. rsc.org

Enzyme Inhibition: A series of N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated as inhibitors of the 17β-hydroxysteroid dehydrogenase type 1 enzyme, which is a therapeutic target in estrogen-dependent diseases. One racemic compound demonstrated an IC₅₀ of approximately 350 nM. nih.gov

Cytotoxicity: In an assessment of potential neurotoxicity, THIQ derivatives with bulky substituents at the C-1 position, such as a phenyl group, were found to significantly affect the viability of PC12 cells and induce apoptosis. nih.gov

The following table summarizes the in vitro efficacy of selected tetrahydroisoquinoline derivatives.

Compound ClassTarget/AssayActivityReference
1-Aryl-6-hydroxy-THIQ analogsPlasmodium falciparumPotent antimalarial activity, comparable to chloroquine rsc.org
Praziquantel-THIQ derivativesSchistosoma japonicumPotent antischistosomal activity, equipotent to praziquantel rsc.org
THIQ derivatives (GM-3-18, GM-3-143)KRas inhibition in colon cancer cellsSignificant KRas inhibition nih.gov
1-Benzoylamino-1,2,3,4-tetrahydroisoquinolineCytotoxicity in breast cancer cells (Ishikawa, MCF-7, MDA-MB-231)IC₅₀ values of 0.23, 0.63, 0.74 µg/mL respectively consensus.app
N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivative17β-Hydroxysteroid Dehydrogenase 1 inhibitionIC₅₀ of ca. 350 nM (racemate) nih.gov
1-Phenyl-THIQCytotoxicity in PC12 cellsModerate apoptosis induction nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, the evaluation of THIQ analogs proceeds to in vivo studies, which are conducted in living organisms to assess the compound's efficacy and effects within a complex biological system.

One notable in vivo study involved derivatives of praziquantel containing a THIQ moiety. Two compounds, which had shown potent in vitro activity against S. japonicum, were tested in a mouse model harboring the parasite. These compounds demonstrated a significant reduction in the worm count, with reductions of 44.3% and 54.3% respectively. rsc.org

Another study relevant to the broader class of THIQs investigated the ability of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), a structural analog, to cross the blood-brain barrier in live, freely moving rats using in vivo microdialysis. The results showed that 1-BnTIQ does indeed penetrate the brain after intraperitoneal administration, a critical finding for potential central nervous system applications. nih.gov

Assessment of Drug-like Properties

A crucial aspect of preclinical development is the evaluation of a compound's drug-like properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. These properties determine the pharmacokinetic profile of a potential drug. vichemchemie.com

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, which influences its duration of action. if-pan.krakow.plresearchgate.net Studies on THIQ analogs have highlighted this as a key area for optimization.

For instance, some 1-aryl-6-hydroxy-THIQ analogs, despite having acceptable pharmacokinetic properties, were found to have poor solubility and metabolic vulnerability. rsc.orgnih.gov In a different study focused on THIQ-type positive allosteric modulators, researchers identified the 3-position of a 2-substituted phenyl ring as a metabolic "hot spot". By blocking this position with a fluorine atom, they significantly improved the metabolic stability, increasing the half-life in human hepatic microsomes from 7 minutes to 21 minutes. nih.gov The primary metabolic route for this fluorinated analog was identified as oxidative defluorination. nih.gov

Compound SeriesObservationOutcomeReference
1-Aryl-6-hydroxy-THIQ analogsPoor solubility and metabolic vulnerabilityPrompted further hit-to-lead optimization rsc.org, nih.gov
THIQ-type prostacyclin receptor modulatorsMetabolism at the 3-position of the phenyl ringBlocking the position with fluorine improved half-life (7 min to 21 min) nih.gov

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain. Several studies have explored the BBB permeability of THIQ derivatives.

Researchers designing inhibitors of phenylethanolamine N-methyltransferase (PNMT) based on the THIQ scaffold aimed to increase lipophilicity to enhance BBB penetration. They synthesized a library of compounds and predicted, based on their calculated partition coefficient (ClogP > 0.5), that several derivatives would penetrate the BBB to a significant extent. nih.gov An in vivo study confirmed that 1-Benzyl-1,2,3,4-tetrahydroisoquinoline readily passes through the BBB in rats. nih.gov Furthermore, a study on THIQ–benzimidazole hybrids indicated they possessed good BBB penetration ability. researchgate.net Another research effort demonstrated that certain new THIQ derivatives could overcome the activity of P-glycoprotein (Pgp), an efflux pump that limits drug entry into the brain, in an in vitro model of the BBB. researchgate.net

General guidelines for CNS-active compounds suggest parameters such as a molecular weight (MW) of ≤ 450 g/mol and a topological polar surface area (TPSA) of ≤ 90 Ų. mdpi.com

Hit-to-Lead Optimization Strategies

The process of refining a "hit" compound identified during initial screening into a "lead" compound suitable for clinical development is known as hit-to-lead optimization. upmbiomedicals.com This crucial phase aims to enhance a compound's potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. vichemchemie.comupmbiomedicals.com

For the THIQ scaffold, hit-to-lead optimization has been a key strategy. After identifying issues with poor solubility and metabolic stability in a series of antimalarial THIQ analogs, further studies were conducted to generate preclinical candidates. rsc.orgnih.gov These efforts involved making systematic structural modifications to address potency, solubility, and metabolic stability. For example, different chemical groups were substituted at the N-2, C-3, and C-4 positions of the THIQ core. It was found that a phenyl group was the most preferred substituent on the amide nitrogen for maintaining potency. rsc.orgnih.gov This iterative process of chemical synthesis and biological testing is fundamental to refining the drug-like properties of the initial hits. researchgate.net

Toxicity and Safety Considerations

Early assessment of a compound's toxicity and safety profile is essential to avoid failures in later stages of drug development. For THIQ derivatives, several studies have provided initial toxicity data.

In an evaluation of 1-aryl-1,2,3,4-tetrahydroisoquinolines for antimalarial activity, the compounds were also tested for cytotoxicity against rat skeletal myoblast cells. Several of the compounds were found to be significantly less toxic than the reference compound, podophyllotoxin. researchgate.net For example, two highly active antimalarial compounds, 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline and 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane], displayed low cytotoxicity with CC₅₀ values of 257.6 µM and 174.2 µM, respectively. researchgate.net

Conversely, a different study showed that THIQ derivatives with bulky substituents at the C-1 position, including a phenyl group, could induce apoptosis in PC12 cells, suggesting a potential for cytotoxicity that depends on the specific substitution pattern. nih.gov In another investigation, a specific derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, was evaluated in a 3D neurosphere model and did not show any significant cytotoxicity or induction of oxidative stress after 24 hours of contact. nih.gov These findings underscore the importance of specific structural features in determining the safety profile of THIQ analogs.

Computational Studies and Molecular Modeling of 7 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of the tetrahydroisoquinoline scaffold, docking studies have been instrumental in elucidating structure-activity relationships (SAR) and mechanisms of action.

Research on related phenyl-substituted THIQ derivatives demonstrates how docking simulations can identify key interactions within a receptor's active site. For instance, docking studies of THIQ-based ligands targeting the Dopamine (B1211576) D3 receptor (D3R) revealed that an added phenyl ring moiety can interact favorably with specific amino acid residues, such as Cys181, which can account for strong binding affinity. nih.gov Similarly, in the development of anti-cancer agents, docking simulations of THIQ derivatives targeting KRas and VEGF receptors have shown that hydrogen bonding interactions, often involving carbonyl oxygen atoms on the ligand and threonine residues in the target, are crucial for binding. nih.gov

For 7-phenyl-1,2,3,4-tetrahydroisoquinoline, docking simulations would be employed to:

Identify Potential Biological Targets: By screening the compound against libraries of protein structures.

Predict Binding Modes: To understand how the 7-phenyl group and the THIQ core orient themselves within a target's binding pocket. The phenyl group could engage in hydrophobic or π-π stacking interactions, while the secondary amine of the THIQ core could act as a hydrogen bond donor or acceptor.

Estimate Binding Affinity: Using scoring functions to rank its potential efficacy against different targets.

These simulations guide the rational design of new analogs by suggesting modifications that could enhance binding interactions, for example, by adding substituents to the phenyl ring to form additional contacts with the protein. derpharmachemica.com

Table 1: Representative Molecular Docking Applications for Phenyl-Tetrahydroisoquinoline Scaffolds

Target ProteinTHIQ Derivative ClassKey Interactions ObservedReference
Dopamine D3 Receptor (D3R)THIQ with o-xylenyl linkerPhenyl ring interaction with Cys181 nih.gov
KRas / VEGFPhenyl-substituted THIQsHydrogen bonding with THR 74 nih.gov
B-DNATetrahydroquinoline-carbonitrilesInvestigation of preferred binding sites and interaction modes benthamdirect.com
Epidermal Growth Factor Receptor (EGFR)4-Anilino-quinazolinesHydrogen bonding via anilino-NH, hydrophobic interactions derpharmachemica.com

Dynamics Simulations and Binding Pose Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamic behavior of a ligand-receptor complex over time. While static docking provides a snapshot of a potential binding pose, MD simulations can confirm the stability of this pose and reveal important conformational changes in both the ligand and the protein. nih.gov

In studies of related heterocyclic inhibitors, MD simulations lasting hundreds of nanoseconds are used to evaluate the complex's stability. nih.govmdpi.com Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD value over time suggests that the binding pose predicted by docking is maintained. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid upon binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for stable binding. mdpi.com

For a 7-phenyl-THIQ derivative bound to a target, MD simulations would be critical for validating the initial docking results. They would confirm whether the interactions, such as π-π stacking of the 7-phenyl ring and hydrogen bonds from the THIQ nitrogen, are maintained in a dynamic, solvated environment. Such simulations provide crucial insights into the thermodynamic stability of the complex, often complemented by binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Predictive Modeling for Bioactivity and ADME Properties

In the early stages of drug discovery, it is crucial to assess a compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its drug-likeness. nih.gov In silico predictive models are widely used for this purpose, offering a rapid and cost-effective alternative to experimental assays. nih.gov

Web-based tools like SwissADME and pkCSM are frequently used to predict the physicochemical and pharmacokinetic properties of novel compounds based on their chemical structure. mdpi.comnih.gov For N-sulfonyl-THIQ derivatives, these tools have been used to predict properties like lipophilicity (LogP), water solubility (LogS), gastrointestinal absorption, and blood-brain barrier (BBB) permeability. mdpi.com

For this compound, a similar predictive analysis can be performed. The introduction of the phenyl group at the 7-position is expected to significantly increase its lipophilicity compared to the unsubstituted THIQ core. This would likely enhance properties like cell membrane permeability and gastrointestinal absorption but might also increase metabolic susceptibility and reduce aqueous solubility.

Table 2: Predicted Physicochemical and ADME Properties for this compound (Note: These are representative values generated from predictive models and are intended for illustrative purposes.)

PropertyPredicted ValueImplication
Molecular Weight (MW)~223.3 g/mol Well within drug-like range (<500)
Lipophilicity (XLOGP3)~3.5 - 4.0High lipophilicity, good for membrane permeability
Water Solubility (LogS)Predicted to be poorly solubleMay require formulation strategies for delivery
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP2D6 InhibitorProbablePotential for drug-drug interactions
Drug-Likeness (Lipinski's Rule)0 ViolationsGood candidate profile for oral bioavailability

The "Bioavailability Radar" from SwissADME provides a quick visual assessment of drug-likeness, mapping properties like lipophilicity, size, polarity, solubility, flexibility, and saturation into an optimal hexagonal zone. nih.gov The 7-phenyl-THIQ scaffold is expected to fall largely within this desirable range.

Structure-Guided Drug Design Approaches

Structure-guided drug design utilizes computational insights to rationally modify a chemical scaffold to improve its biological activity and selectivity. This iterative process involves designing, synthesizing, and testing new molecules based on hypotheses derived from computational models. nih.gov

The THIQ scaffold is considered a "privileged structure" in medicinal chemistry and has been the subject of numerous structure-guided design campaigns. rsc.orgrsc.org For example:

Bioisosteric Replacement: In one study, the thiophene (B33073) ring of known drugs was replaced with a phenyl-substituted THIQ nucleus to generate novel compounds with different biological activities. rsc.org

Scaffold Mimicry: The N-phenyl-THIQ template has been successfully used as a nonsteroidal mimic to design inhibitors for steroid-converting enzymes, a strategy guided by matching the shape and pharmacophoric features of the endogenous substrate. bath.ac.uknih.gov

3D-QSAR and Contour Map Analysis: For tetrahydroquinoline inhibitors of the enzyme LSD1, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models were built to understand how different chemical groups contribute to potency. The resulting contour maps were then used to design new, more potent inhibitors by adding amino and hydrophobic groups in favorable regions. nih.gov

A structure-guided design approach for this compound would begin with docking the core into a selected target. The initial binding pose would then be used as a template. New analogs could be designed by adding substituents to the phenyl ring or the THIQ nitrogen to exploit nearby pockets in the receptor, guided by the computational model's prediction of improved binding affinity or selectivity.

Future Perspectives and Research Directions

Development of Novel 7-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogs with Enhanced Selectivity and Potency

A primary focus of future research is the rational design and synthesis of new this compound analogs with improved biological profiles. Scientists are exploring derivatization at various positions on the tetrahydroisoquinoline core to enhance target affinity and selectivity. nih.gov

Key research efforts include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different substituents on the phenyl ring and the tetrahydroisoquinoline nucleus affect biological activity. rsc.orgnih.gov For instance, research on N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives as 17β-Hydroxysteroid Dehydrogenase type 1 (17β-HSD1) inhibitors revealed that a 6-hydroxy group and lipophilic substitutions at the 1- or 4-positions, combined with an N-4'-chlorophenyl group, were favorable for activity. nih.govbath.ac.uk One such racemic compound demonstrated an IC50 of approximately 350 nM. nih.govbath.ac.uk

Enhanced Selectivity: A significant challenge with many biologically active compounds is off-target effects. Future work aims to develop analogs with high selectivity for their intended molecular targets to minimize side effects. tandfonline.com For example, the development of THIQ derivatives as selective dopamine (B1211576) D3 receptor antagonists has yielded compounds with a 123-fold preference for the D3 receptor over the D2 subtype. nih.gov

Improved Potency: Increasing the potency of these analogs allows for lower effective doses. Researchers have successfully synthesized derivatives with affinities in the low nanomolar range for specific targets. nih.gov In the pursuit of peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, a novel 7-substituted-tetrahydroisoquinoline derivative (compound 26v) showed an EC50 value of 6 nM. nih.gov

Table 1: Bioactivity of Select THIQ Analogs
CompoundTargetActivityReference
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamideDopamine D3 ReceptorKi = 12 nM nih.gov
N-4'-chlorophenyl-6-hydroxy-1-substituted-THIQ17β-HSD1IC50 ≈ 350 nM nih.govbath.ac.uk
Compound 26vPPARγEC50 = 6 nM nih.gov

Exploration of New Therapeutic Applications

The versatile 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold has been associated with a broad spectrum of biological activities, opening doors to new therapeutic uses. nih.govrsc.org While initially recognized for their role in neurobiology, the potential applications of these compounds are expanding.

Future therapeutic areas of exploration include:

Anticancer Agents: THIQ derivatives are being extensively investigated for their anticancer properties. tandfonline.comnih.gov They have shown activity against various cancer cell lines, including breast and colon cancer. nih.gov Some analogs function by inhibiting angiogenesis or key enzymes involved in cancer progression like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov For example, a THIQ derivative, GM-3-18, exhibited significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines. nih.gov

Antimicrobial and Antiviral Agents: The THIQ nucleus is a component of several natural antitumor antibiotics. nih.gov Research has also highlighted the potential of synthetic THIQ analogs as antibacterial, antifungal, and antiviral agents. nih.govrsc.org One derivative demonstrated potent anti-HIV activity with an IC50 of 4.10 μM. rsc.org

Neurodegenerative and Neuropsychiatric Disorders: Given their structural similarity to some neurotoxins and endogenous molecules, THIQs are prime candidates for developing treatments for neurological conditions. nih.gov Research into dopamine D3 receptor antagonists based on the THIQ scaffold could lead to new therapies for conditions like schizophrenia and substance abuse. nih.gov

Metabolic Diseases: Novel THIQ derivatives have been synthesized as selective partial agonists for PPARγ, a key target in the treatment of type 2 diabetes. nih.gov These compounds have the potential to improve insulin (B600854) resistance with fewer side effects than existing therapies. nih.gov

Estrogen-Dependent Diseases: Inhibitors of 17β-HSD1 based on the N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have therapeutic potential in treating diseases like breast cancer, ovarian cancer, and endometriosis. nih.govbath.ac.uk

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable methods for synthesizing the this compound core and its derivatives is critical for advancing research and potential commercialization. acs.org Traditional methods are being refined, and new strategies are emerging.

Key synthetic approaches include:

Pictet-Spengler Reaction: This remains a cornerstone for THIQ synthesis, involving the cyclization of a phenylethylamine derivative with an aldehyde or ketone. nih.govrsc.org Modern variations focus on improving yields and achieving stereoselectivity. nih.gov

Bischler-Napieralski Reaction: This is another widely used classical method for constructing the isoquinoline (B145761) core. nih.govvulcanchem.com

Modern Synthetic Methods: Recent advancements include the use of microwave-assisted synthesis to significantly shorten reaction times. vulcanchem.com Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. rsc.org Researchers are also developing novel strategies like electron-transfer reductions followed by cyclization and radical decarboxylation–phosphorylation reactions to access unique THIQ analogs. researchgate.net These newer methods often provide highly efficient routes to complex THIQ alkaloids compared to older approaches. acs.org

Deeper Understanding of Mechanism of Action at the Molecular Level

To fully exploit the therapeutic potential of this compound derivatives, a profound understanding of their mechanism of action at the molecular level is essential. rsc.org While SAR studies provide clues, detailed mechanistic investigations are needed.

Future research will likely focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. tandfonline.com

Molecular Modeling and Docking: Computational studies can predict binding modes and help in the rational design of more potent and selective inhibitors. nih.gov For example, docking studies have helped to understand how novel THIQ derivatives bind to PPARγ. nih.gov

Biochemical and Cellular Assays: In vitro assays are used to confirm the inhibitory or modulatory activity of the compounds on their identified targets. nih.govnih.gov For instance, studies have confirmed that certain THIQ derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Research has shown that some THIQs inhibit epigenetic enzymes and anti-apoptotic proteins. tandfonline.com Others have been found to modulate dopamine receptors. nih.gov

Translational Research and Clinical Development Potential

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For this compound derivatives, this involves moving from in vitro studies to in vivo animal models and eventually to human clinical trials.

Key aspects of this translational pathway include:

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial. Some THIQ analogs have already shown acceptable pharmacokinetic properties in animal models, though challenges like poor solubility and metabolic vulnerability need to be addressed through further optimization. nih.gov For example, compound 26v, a PPARγ partial agonist, demonstrated higher oral absorption in rats compared to an earlier lead compound. nih.gov

In Vivo Efficacy Studies: Testing the therapeutic efficacy of promising analogs in relevant animal models of disease. Studies in Zucker fatty rats have shown that a THIQ derivative can reduce plasma triglyceride levels and improve glucose tolerance, similar to the clinically used drug pioglitazone, but with potentially fewer side effects. nih.gov

Preclinical Safety and Toxicology: Rigorous evaluation of the safety profile of lead candidates before they can be considered for human trials.

The journey from a promising scaffold like this compound to a clinically approved drug is long and challenging. However, the diverse biological activities and the synthetic tractability of this compound class provide a strong foundation for future research and development efforts aimed at discovering novel therapeutics for a range of human diseases. tandfonline.com

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodKey Reagents/ConditionsAdvantagesLimitationsReferences
CyclizationN-(2-phenylethyl)benzamideHigh purityRequires chiral resolution
Metal-free couplingAryl halide, no metal catalystsScalable, cost-effectiveLimited functionalization
Photocatalyzed alkylationRu(bpy)₃Cl₂, TFA, N₂ atmosphereMild conditionsCatalyst cost
Multi-step synthesisAcetyl chloride, PPA, KBH₄Cheap starting materialsByproduct formation

How can enantioselective synthesis of 7-Ph-THIQ be optimized?

Advanced Research Question
Enantioselective synthesis is critical for pharmacological applications:

  • Chiral resolution : Racemic 7-Ph-THIQ is resolved using (+)-tartaric acid or chiral chromatography to isolate (S)-enantiomers .
  • Biocatalytic deracemization : Evolved MAO-N enzyme variants (e.g., LG-J-B4) enable enantioselective oxidation, achieving >99% ee for (S)-isomers .
  • Asymmetric hydrogenation : Catalytic hydrogenation of 1-phenyl-3,4-dihydroisoquinoline with chiral ligands .

Q. Key Considerations :

  • Catalyst selection : Ru complexes () vs. enzymatic systems () balance cost and selectivity.
  • Scalability : Enzymatic methods may require specialized fermentation setups.

What spectroscopic techniques validate 7-Ph-THIQ structure and purity?

Basic Research Question
Characterization relies on:

  • ¹H NMR : Peaks at 4.40 ppm (singlet, 2H) for THIQ core and 4.72 ppm (alkylated product) .
  • GC/MS : Purity assessment (>98% by GC) and chiral column analysis for enantiomers .
  • Specific rotation : [α]²⁰/D = +10° to +14° (CHCl₃) confirms enantiomeric excess .

How does photocatalytic semi-dehydrogenation of 7-Ph-THIQ proceed?

Advanced Research Question
Acceptorless dehydrogenation to 3,4-dihydroisoquinoline avoids stoichiometric oxidants:

  • Mechanism : MoS₂/ZnIn₂S₄ nanocomposites enable H₂ production via close oxidative potentials (+1.01 V and +1.15 V vs. NHE) .
  • Comparison with Ru catalysts : Ru-4,7PHEt achieves higher turnover but requires post-reaction extraction .

Q. Table 2: Catalytic Systems for Dehydrogenation

CatalystConditionsH₂ YieldSelectivityReference
MoS₂/ZnIn₂S₄Visible light, no oxidantModerateHigh
Ru-4,7PHEtVisible light, H₂O extractionHighModerate

How to design bifunctional 7-Ph-THIQ derivatives for target-specific applications?

Advanced Research Question
Derivative design focuses on substituent effects:

  • Dopamine D3 antagonists : Introduce acrylamide groups (e.g., Compound 51: Ki = 12 nM, 123-fold D3/D2 selectivity) .
  • 17β-HSD1 inhibitors : N-phenyl substitution enhances binding affinity for steroidogenic enzymes .

Q. Methodology :

  • SAR studies : Vary substituents at positions 2 and 7 to modulate hydrophobicity and hydrogen bonding.
  • Docking simulations : Assess interactions with enzyme pockets (e.g., MAO-N variants in ).

How to resolve contradictions in catalytic efficiency across studies?

Data Contradiction Analysis
Discrepancies arise from reaction conditions and catalyst stability:

  • Ru vs. Mo-based systems : Ru catalysts () offer higher efficiency but degrade faster than noble metal-free MoS₂/ZnIn₂S₄ ().
  • Oxidant dependency : MoS₂ systems avoid oxidants but require precise light intensity , whereas Ru complexes tolerate broader conditions .

Q. Recommendations :

  • Standardize reaction parameters (light source, solvent purity) for cross-study comparisons.
  • Use in situ NMR () to monitor intermediate formation and catalyst degradation.

What in vitro assays evaluate 7-Ph-THIQ bioactivity?

Basic Research Question
Common assays include:

  • Receptor binding : Radioligand displacement (e.g., [³H]spiperone for D3 receptors) .
  • Enzyme inhibition : 17β-HSD1 activity measured via NADPH consumption .
  • Antiproliferative assays : MTT tests on cancer cell lines (e.g., colorectal cancer models) .

What computational tools predict 7-Ph-THIQ interactions with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina models THIQ derivatives in MAO-N or D3 receptor pockets .
  • MD simulations : GROMACS assesses binding stability over time (e.g., hydrophobic tunnel mutations in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.